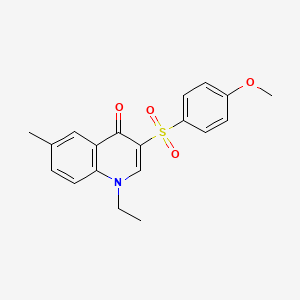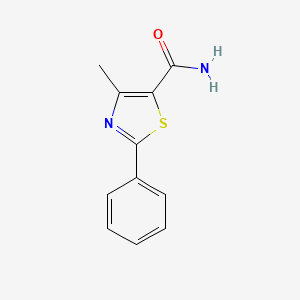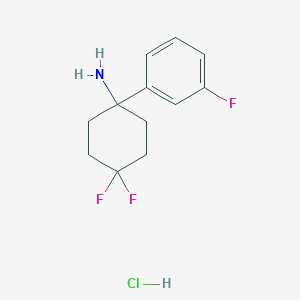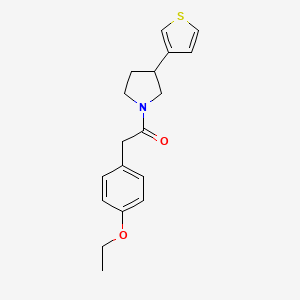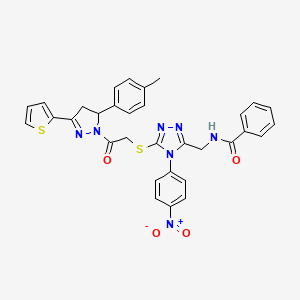
7-(3-(3,4-二甲氧基苯基)-1,2,4-恶二唑-5-基)-3-(4-甲基苄基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
研究人员已经开发了与查询化合物在结构上相关的化合物的有效合成路线和化学转化。例如,无溶剂条件已被用于合成喹唑啉-2,4(1H,3H)-二酮,这是查询化合物中存在的核心结构,展示了绿色化学原理在药物合成中的应用,并突出了在制药制造中创建环保工艺的潜力 (Mizuno 等人,2007 年)。类似地,将二氧化碳用作喹唑啉衍生物合成的试剂强调了朝向可持续化学的创新方法以及此类化合物在各种科学应用中的用途 (Vessally 等人,2017 年)。
生物活性与药理潜力
喹唑啉衍生物,包括那些含有 1,2,4-恶二唑部分的衍生物,已因其生物活性而被广泛研究。含有 1,3,4-恶二唑支架的化合物(类似于查询化合物)已被合成并测试其抗肿瘤活性,揭示了对各种癌细胞系的有效抑制作用。例如,一项研究报告了生物活性 1,2,4-恶二唑天然产物类似物的合成,显示出显着的抗肿瘤活性,表明这些化合物的治疗潜力 (Maftei 等人,2013 年)。这表明了查询化合物在癌症研究和潜在发展成抗癌剂中的更广泛意义。
材料科学中的潜在应用
喹唑啉衍生物的结构复杂性将其应用扩展到生物活性之外,延伸至材料科学。例如,具有喹唑啉和恶二唑单元的化合物因其电子传输特性而被探索,用作有机发光器件的材料 (Huang 等人,2006 年)。这突出了化合物结构基序的多功能性,可以利用这些基序开发具有特定电子特性的新材料。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized via a two-step reaction sequence. These two intermediates are then coupled using a coupling agent to form the final product." "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3,4-dimethoxybenzaldehyde", "sodium hydride", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium azide", "triethylamine", "ethyl chloroformate", "4-methylbenzylamine", "coupling agent" ] "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene ethyl acetoacetate by reacting 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst.", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-1-nitrobenzene using hydrazine hydrate.", "Step 3: Synthesis of 2-(4-methylbenzylidene)-2,3-dihydroquinazolin-4(1H)-one by reacting 4-methylbenzylidene ethyl acetoacetate with 2-amino-1-nitrobenzene in the presence of a base catalyst.", "Step 4: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-(4-methylbenzylidene)-2,3-dihydroquinazolin-4(1H)-one with acetic anhydride and phosphorus pentoxide.", "Step 5: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine, which is then reacted with ethyl chloroformate to form 3,4-dimethoxyphenylhydrazinecarboxylate. This compound is then reacted with phosphorus pentoxide and thionyl chloride to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 6: Synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with triethylamine and ethyl chloroformate to form the corresponding ethyl ester. This compound is then coupled with 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione using a coupling agent to form the final product." ] } | |
CAS 编号 |
1207036-31-4 |
产品名称 |
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H22N4O5 |
分子量 |
470.485 |
IUPAC 名称 |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O5/c1-15-4-6-16(7-5-15)14-30-25(31)19-10-8-18(12-20(19)27-26(30)32)24-28-23(29-35-24)17-9-11-21(33-2)22(13-17)34-3/h4-13H,14H2,1-3H3,(H,27,32) |
InChI 键 |
DAUVPBDARCUCGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2471667.png)
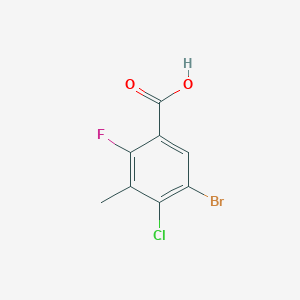

![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)
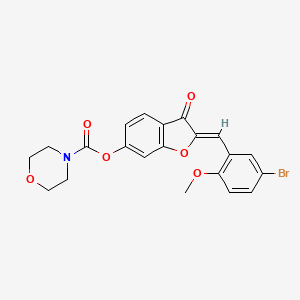
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2471674.png)
![N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2471680.png)
